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molecular formula C7H6F2 B1333485 3,4-Difluorotoluene CAS No. 2927-34-6

3,4-Difluorotoluene

Cat. No. B1333485
M. Wt: 128.12 g/mol
InChI Key: FZMPLKVGINKUJZ-UHFFFAOYSA-N
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Patent
US06008407

Procedure details

To 925 g of 3,4-difluorotoluene prepared in Example 15 were added 17 g of shaving steel and 2.5 g of ferric chloride, and then chlorine gas was injected at the rate of 10.0 l/hr for 19 hours, maintaining the temperature between 15° C. The reaction mixture was washed with 10%/ aqueous sodium sulfite and water. After drying with 32 g of calcium chloride, the resultant was purified by fractional distillation to give 980 g of the desired product as a colorless liquid, collecting at temperature of 156° C.
Quantity
925 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
17 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[CH:6][C:7]=1[F:8].[Cl:10]Cl>>[Cl:10][C:5]1[CH:6]=[C:7]([F:8])[C:2]([F:1])=[CH:3][C:4]=1[CH3:9]

Inputs

Step One
Name
Quantity
925 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)C
Name
steel
Quantity
17 g
Type
reactant
Smiles
Name
ferric chloride
Quantity
2.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with 10%/ aqueous sodium sulfite and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with 32 g of calcium chloride
DISTILLATION
Type
DISTILLATION
Details
the resultant was purified by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 980 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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